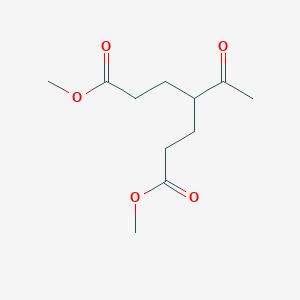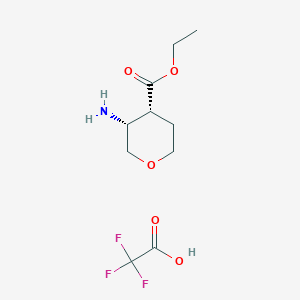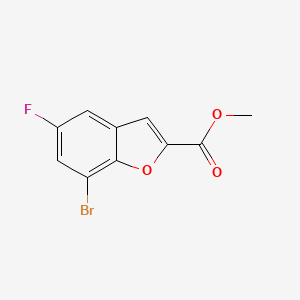![molecular formula C10H9ClFNO2 B3047524 N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide CAS No. 141234-46-0](/img/structure/B3047524.png)
N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide
Overview
Description
“N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide” is a chemical compound with the CAS Number: 141234-46-0 . It has a molecular weight of 229.64 and its IUPAC name is N-[4-(chloroacetyl)-3-fluorophenyl]acetamide . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9ClFNO2/c1-6(14)13-7-2-3-8(9(12)4-7)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a powder . Its molecular weight is 229.64 . Unfortunately, other specific physical and chemical properties such as density, boiling point, and melting point were not found in the retrieved papers .Scientific Research Applications
Pesticide Development
N-aryl-2,4-dichlorophenoxyacetamide derivatives, including compounds related to N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide, have been characterized as potential pesticides. Research by Olszewska, Pikus, and Tarasiuk (2008, 2011) involved X-ray powder diffraction characterization of these compounds, highlighting their potential in agricultural applications (Olszewska, Pikus, & Tarasiuk, 2008) (Olszewska, Pikus, & Tarasiuk, 2011).
Antiplasmodial and Anticancer Properties
A study by Mphahlele, Mmonwa, and Choong (2017) on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, a class closely related to this compound, revealed potential antiplasmodial properties. This study involved evaluating these compounds for their in vitro activity against Plasmodium falciparum, a causative agent of malaria (Mphahlele, Mmonwa, & Choong, 2017). Additionally, Mehta et al. (2019) synthesized derivatives of a similar compound and evaluated their antimicrobial and anticancer activities, indicating potential applications in cancer treatment (Mehta et al., 2019).
Anti-Inflammatory Activity
Research by Sunder and Maleraju (2013) on derivatives of N-(3-chloro-4-fluorophenyl)acetamide demonstrated significant anti-inflammatory activity, which is relevant for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antimicrobial Agents
A study by Parikh and Joshi (2014) synthesized derivatives of N-(4-chloro-3-fluorophenyl)acetamide and evaluated them for antimicrobial properties. The results indicated that these compounds possess significant antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Parikh & Joshi, 2014).
Immunomodulation in Cancer Treatment
Research by Wang et al. (2004) explored the immunomodulating effects of N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide in cancer treatment. This compound showed potential in enhancing the immune response to tumors, suggesting its use in cancer immunotherapy (Wang et al., 2004).
Safety and Hazards
Future Directions
While specific future directions for “N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide” were not found in the retrieved papers, research into similar compounds suggests potential areas of interest. These include further exploration of their antimicrobial and anticancer activities, as well as their potential as lead compounds for rational drug designing .
properties
IUPAC Name |
N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO2/c1-6(14)13-7-2-3-8(9(12)4-7)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOIQWWWLQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)CCl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368899 | |
| Record name | N-[4-(chloroacetyl)-3-fluorophenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141234-46-0 | |
| Record name | N-[4-(chloroacetyl)-3-fluorophenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



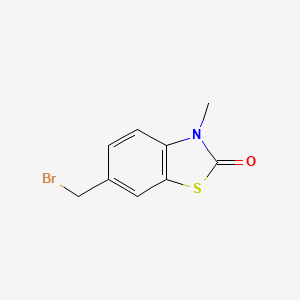
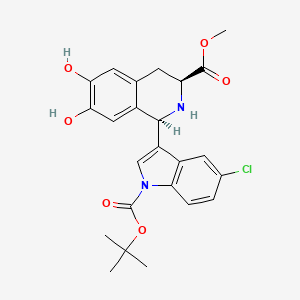
![2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3047445.png)
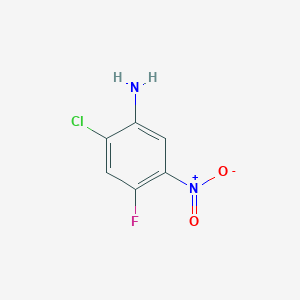
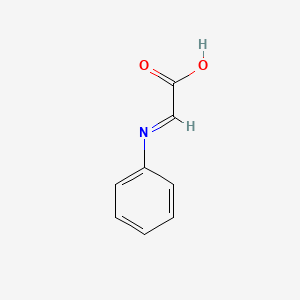

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B3047454.png)


